molecular formula C19H21N3O2 B2753440 3-(3-(4-cyclopropylidenepiperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2097866-66-3

3-(3-(4-cyclopropylidenepiperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2753440
CAS No.: 2097866-66-3
M. Wt: 323.396
InChI Key: BCSHBTLDTIIYEY-UHFFFAOYSA-N
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Description

3-(3-(4-cyclopropylidenepiperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound features a quinazolinone core linked to a piperidine ring with a cyclopropylidene substituent, making it a unique structure with potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-cyclopropylidenepiperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Cyclopropylidene Substitution: The cyclopropylidene group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl group on the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinazolinone and piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may exhibit various activities such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential pharmacological properties could be explored for the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(3-(4-cyclopropylidenepiperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. For example, it might inhibit a key enzyme in a metabolic pathway or modulate a receptor involved in cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylpiperidin-1-yl)quinazolin-4(3H)-one
  • 3-(4-phenylpiperidin-1-yl)quinazolin-4(3H)-one
  • 3-(4-cyclohexylpiperidin-1-yl)quinazolin-4(3H)-one

Uniqueness

Compared to these similar compounds, 3-(3-(4-cyclopropylidenepiperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one features a cyclopropylidene group, which can impart unique steric and electronic properties. This uniqueness could translate to different biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[3-(4-cyclopropylidenepiperidin-1-yl)-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c23-18(21-10-7-15(8-11-21)14-5-6-14)9-12-22-13-20-17-4-2-1-3-16(17)19(22)24/h1-4,13H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSHBTLDTIIYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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